4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane chemical properties
4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane chemical properties
Executive Summary
4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 23735-43-5 for racemate; 23735-39-9 for R-isomer) is a critical C3 chiral building block in organic synthesis. Structurally, it is an acetonide-protected glycerol derivative featuring a primary iodide, which serves as a highly reactive electrophile. This compound is extensively utilized in the synthesis of glycerophospholipids , chiral drugs (such as β-blockers), and antiviral agents . Its utility stems from the orthogonality of its functional groups: the iodide allows for facile nucleophilic substitution (
Physicochemical Profile
The physical properties of 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane dictate its handling and storage. It is a high-boiling liquid that is sensitive to light and prolonged heat exposure.
| Property | Value / Description |
| IUPAC Name | 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane |
| Common Names | Solketal iodide; Isopropylidene glycerol iodide |
| CAS Number | 23735-43-5 (racemic); 23735-39-9 (R-isomer); 23735-40-2 (S-isomer) |
| Molecular Formula | |
| Molecular Weight | 242.06 g/mol |
| Physical State | Colorless to light yellow liquid |
| Boiling Point | ~217.3°C (at 760 mmHg) |
| Flash Point | 85.2°C |
| Solubility | Soluble in organic solvents (DCM, THF, Acetone); immiscible with water |
| Stability | Light sensitive (darkens upon iodine liberation); Acid sensitive (acetonide hydrolysis) |
Synthesis & Production
The industrial and laboratory synthesis of 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane typically proceeds via the Finkelstein reaction . The starting material is Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), which is first activated as a sulfonate ester (Tosylate or Mesylate) before displacement with iodide.
Synthetic Pathway
The following diagram illustrates the conversion of Solketal to the target iodide. This two-step sequence avoids the use of harsh conditions that could degrade the acid-sensitive acetonide group.
Figure 1: Two-step synthesis of 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane from Solketal.
Mechanistic Insight
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Activation: The primary hydroxyl group of Solketal is a poor leaving group. Reaction with p-toluenesulfonyl chloride (TsCl) converts it into a tosylate, a potent leaving group.
-
Displacement: Sodium iodide (NaI) is used in acetone. The reaction is driven by the solubility difference: NaI is soluble in acetone, while the byproduct sodium tosylate (NaOTs) precipitates out, driving the equilibrium forward (Le Chatelier's principle) .
Chemical Reactivity & Transformations
The core utility of this molecule lies in its dual functionality. The iodide is reactive toward a wide range of nucleophiles, while the dioxolane ring remains inert under basic and nucleophilic conditions, serving as a "masked" diol.
Reactivity Map
The diagram below details the divergent synthesis possibilities, highlighting its role as a linchpin in lipid and drug discovery.
Figure 2: Divergent reactivity profile demonstrating nucleophilic substitution and deprotection pathways.
Applications in Drug Discovery[5][6]
Glycerophospholipid Synthesis
The compound is the standard "chiral glycerol" equivalent. By displacing the iodide with fatty acid carboxylates or phosphates, researchers can synthesize chiral phospholipids with precise stereochemistry at the sn-2 position. This is crucial for formulating liposomes used in mRNA vaccines and drug delivery systems .
Synthesis of β-Adrenergic Blockers
Many β-blockers (e.g., Propranolol analogues) contain an amino-diol core. The iodide reacts with substituted phenols or amines to attach the aryl moiety, followed by acidic deprotection of the dioxolane to reveal the necessary diol or amino-alcohol functionality .
Experimental Protocols
Protocol: Synthesis of (S)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane
Objective: Conversion of (S)-Solketal Tosylate to the corresponding Iodide via Finkelstein reaction.
Reagents:
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(S)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate (1.0 eq)
-
Sodium Iodide (NaI) (2.0 - 3.0 eq)
-
Acetone (Anhydrous) or Methyl Ethyl Ketone (MEK)
Procedure:
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Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]
-
Dissolution: Dissolve the tosylate substrate in anhydrous acetone (concentration ~0.5 M).
-
Addition: Add solid Sodium Iodide (NaI) in one portion. The solution may turn slightly yellow.
-
Reaction: Heat the mixture to reflux (approx. 60°C for acetone, 80°C for MEK) for 12–24 hours.
-
Observation: A white precipitate (Sodium Tosylate) will form as the reaction progresses.
-
-
Workup:
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Cool the mixture to room temperature.
-
Filter off the solid NaOTs precipitate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification:
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Wash with 10% Sodium Thiosulfate (
) solution to remove any free iodine (restoring the colorless appearance). -
Wash with water and brine.[2]
-
Dry over
, filter, and concentrate.[2] -
Optional: Distill under high vacuum if high purity is required (approx. 80-100°C at <1 mmHg), though the crude is often pure enough for subsequent steps.
-
Validation:
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TLC: Monitor disappearance of tosylate (UV active) and appearance of iodide (stains with anisaldehyde or iodine vapor).
-
NMR: The
-I protons typically appear as a multiplet around 3.2–3.4 ppm, distinct from the -OTs precursors.
Safety & Handling
-
Light Sensitivity: Alkyl iodides liberate free iodine (
) upon exposure to light, turning the liquid brown/purple. Store in amber glass bottles wrapped in foil. -
Stabilization: Copper wire or silver wool is sometimes added to the storage container to scavenge free iodine.
-
Hazards: The compound is an irritant and potential alkylating agent. Use gloves and work in a fume hood.
-
Storage: Keep at 2–8°C (refrigerated) to minimize decomposition.
References
-
Organic Syntheses. Preparation of Chiral Building Blocks. Available at: [Link]
-
MDPI Molecules. Synthesis of the Fatty Esters of Solketal. Available at: [Link]
